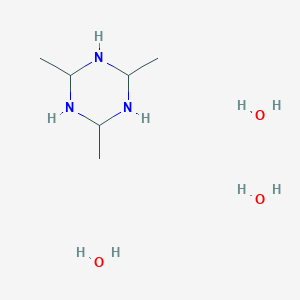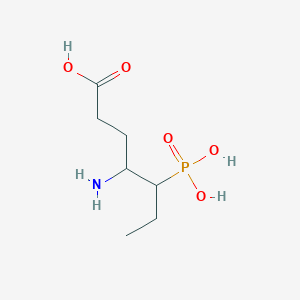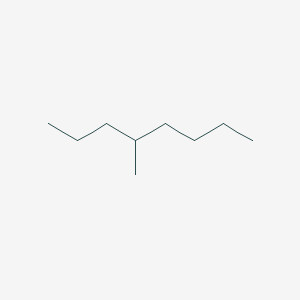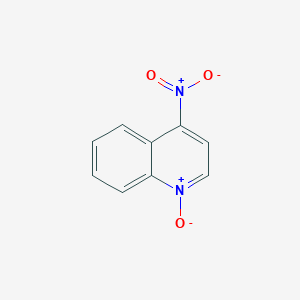
2,4,6-trimethyl-1,3,5-triazinane Trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-1,3,5-triazinane Trihydrate, also known as Acetaldehyde ammonia trimer, is a chemical compound with the molecular formula C6H17N3O . The pure material is colorless but samples often appear light yellow or slightly beige due to degradation by oxidation . It is hygroscopic and can be found in a trihydrate form .
Synthesis Analysis
The synthesis of 2,4,6-trisubstituted 1,3,5-triazines, which are related compounds, has been studied. An atom-efficient method for the synthesis of these compounds involves the iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .Chemical Reactions Analysis
As implied by its name, 2,4,6-trimethyl-1,3,5-triazinane Trihydrate is a trimeric species formed from the reaction of acetaldehyde and ammonia: 3 CH3CHO + 3 NH3 → (CH3CHNH)3 + 3 H2O .Physical And Chemical Properties Analysis
2,4,6-Trimethyl-1,3,5-triazinane Trihydrate has a molecular weight of 147.22 and a density of 0.852 g/cm3 . It has a melting point of 95-97 °C and a boiling point of 110 °C . It is soluble in DMSO and water .Applications De Recherche Scientifique
Microbial Degradation and Toxicity
Research on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a closely related compound, has focused on microbial degradation pathways and their toxicities. Aerobic and anaerobic degradation pathways have been identified, with implications for environmental remediation of contaminated sites. The toxicological assessment of degradation pathways highlights the importance of understanding microbial interactions with triazine compounds for environmental safety (Khan, Lee, & Park, 2012).
Mesogenic Properties
Triazine-based mesogens, including those with a 1,3,5-triazine core, have garnered attention for their potential in organo-electronic applications due to their charge and energy transport properties. Recent advancements in the synthesis and structural modifications of triazine-based discotic liquid crystals suggest their utility in liquid crystal display technologies and other commercial applications (Devadiga & Ahipa, 2019).
Heterocyclic Compounds in Medicinal Chemistry
Triazine scaffolds, including various isomeric forms, have been extensively studied in medicinal chemistry for their broad spectrum of biological activities. Synthetic derivatives of triazine have shown potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. This highlights the versatility and significance of triazine compounds in drug development and pharmacology (Verma, Sinha, & Bansal, 2019).
Sensing Applications
Nanostructured luminescent micelles incorporating triazine compounds have been developed as efficient sensors for nitroaromatic and nitramine explosives. This application demonstrates the potential of triazine-based materials in the development of sensitive and selective sensors for hazardous materials detection, with implications for security and environmental monitoring (Paria et al., 2022).
Environmental Concentrations and Toxicology
While not directly related to "2,4,6-trimethyl-1,3,5-triazinane trihydrate," studies on 2,4,6-tribromophenol, a compound with a similar structure, have focused on its environmental concentrations, toxicokinetics, and toxicodynamics. These studies aim to understand the environmental impact of brominated compounds and inform regulatory and remediation efforts (Koch & Sures, 2018).
Safety And Hazards
Orientations Futures
2,4,6-Triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) were suggested as candidates for green high energy density materials (HEDM), but a successful synthesis has not yet been reported . This suggests potential future directions for the study and application of triazine derivatives.
Propriétés
IUPAC Name |
2,4,6-trimethyl-1,3,5-triazinane;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3.3H2O/c1-4-7-5(2)9-6(3)8-4;;;/h4-9H,1-3H3;3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBGAOFYNEMRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(NC(N1)C)C.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-1,3,5-triazinane Trihydrate | |
CAS RN |
58052-80-5 |
Source


|
| Record name | Acetaldehyde ammonia trimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














